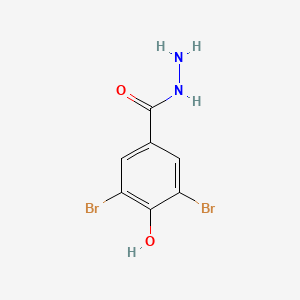

3,5-Dibromo-4-hydroxybenzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-Dibromo-4-hydroxybenzohydrazide (DBHH) is a chemical compound used in various scientific and industrial applications. It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

A series of hydrazones based on hydrazides of o- and p-hydroxybenzoic acids have been prepared . N-(5-Bromo-2-hydroxybenzylidene)-4-hydroxybenzohydrazide has been studied by X-ray diffraction analysis . Its molecule forms a hydrogen bond with a solvating ethanol molecule .Molecular Structure Analysis

The molecular formula of 3,5-Dibromo-4-hydroxybenzohydrazide is C7H6Br2N2O2 . The molecular weight is 309.94 .Chemical Reactions Analysis

The compound 3,5-dibromo-4-hydroxybenzoate (DBHB) is both anthropogenically released into and naturally produced in the environment, and its environmental fate is of great concern . Aerobic and anaerobic reductive dehalogenations are the only two reported pathways for DBHB catabolism . In a study, a new oxidative decarboxylation pathway for DBHB catabolism was identified in a DBHB-utilizing strain, Pigmentiphaga sp. strain H8 .Applications De Recherche Scientifique

- DBHBH exhibits antimicrobial activity against bacteria and fungi. Researchers have investigated its potential as an antimicrobial agent in pharmaceuticals, cosmetics, and food preservation .

- DBHBH is used in proteomics studies. It can modify proteins by reacting with amino acid residues, aiding in protein labeling, purification, or cross-linking experiments. Its bromine atoms enhance mass spectrometry detection .

- Chemists employ DBHBH as a building block in organic synthesis. It participates in reactions like acylation, Mannich condensation, and hydrazone formation. Its hydroxybenzohydrazide moiety provides versatility in creating novel compounds .

- DBHBH-based materials exhibit interesting photophysical properties. Researchers have explored its use in photocatalysis, where it can generate reactive species under light irradiation. Additionally, it emits fluorescence, making it useful in sensors and imaging applications .

- DBHBH has been investigated as a corrosion inhibitor for metals. Its hydrazide group can coordinate with metal surfaces, forming protective layers that prevent corrosion. Applications include coatings for pipelines and metal structures .

- Researchers explore DBHBH derivatives for potential drug development. Its structural features make it a promising scaffold for designing bioactive compounds. Investigations include antitumor, anti-inflammatory, and antioxidant properties .

Antimicrobial Properties

Proteomics Research

Organic Synthesis

Photocatalysis and Photoluminescence

Corrosion Inhibition

Medicinal Chemistry

Safety And Hazards

Propriétés

IUPAC Name |

3,5-dibromo-4-hydroxybenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2N2O2/c8-4-1-3(7(13)11-10)2-5(9)6(4)12/h1-2,12H,10H2,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDMLROKVHNPFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromo-4-hydroxybenzohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Difluoro-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide](/img/structure/B2370887.png)

![N-(3-chlorophenyl)-2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B2370888.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2370891.png)

![4-({5-[(1E)-{[(3-fluorophenyl)methoxy]imino}methyl]pyridin-2-yl}oxy)benzonitrile](/img/structure/B2370892.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2370898.png)

![1-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]-3-methylthiourea](/img/structure/B2370901.png)

![5-chloro-2-methoxy-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide](/img/structure/B2370908.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2370910.png)